2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide typically involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base to form 4-fluorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-fluorophenoxyacetic acid hydrazide. The final step involves the condensation of this hydrazide with 5-fluorothiophene-2-carbaldehyde under reflux conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-fluorophenoxy)acetohydrazide
- 2-(2,4-difluorophenoxy)acetohydrazide
- 2-(4-fluorophenoxy)acetohydrazide
Uniqueness
2-(4-fluorophenoxy)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide stands out due to its dual fluorine substitution and the presence of both phenoxy and thiophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10F2N2O2S |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(Z)-(5-fluorothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H10F2N2O2S/c14-9-1-3-10(4-2-9)19-8-13(18)17-16-7-11-5-6-12(15)20-11/h1-7H,8H2,(H,17,18)/b16-7- |
InChI Key |
YMPKUOCZKPPWBD-APSNUPSMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C\C2=CC=C(S2)F)F |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(S2)F)F |
Origin of Product |
United States |
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